Synthetic Accessibility of Ortho-Substituted gem-Dimethyl Propanoic Acids via C–H Arylation
The ortho-substituted 3-aryl-2,2-dimethylpropanoic acid scaffold, which includes 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, is accessible via a palladium(II)-catalyzed mono-selective β-C(sp³)–H arylation of pivalic acid using ortho-substituted aryl iodides . This methodology specifically addresses the synthetic challenge of constructing ortho-substituted gem-dimethyl propanoic acids, whereas para- or unsubstituted analogs can be prepared via conventional Negishi coupling or enolate alkylation approaches .
| Evidence Dimension | Synthetic route efficiency for ortho-substituted vs. para-/unsubstituted 3-aryl-2,2-dimethylpropanoic acids |
|---|---|
| Target Compound Data | Synthesized via mono-selective β-C(sp³)–H arylation with ortho-substituted aryl iodides; 22 examples reported with ortho-substituted aryl iodides |
| Comparator Or Baseline | Para-substituted and unsubstituted 3-aryl-2,2-dimethylpropanoates prepared via Negishi coupling (yields 60–90%) or conventional enolate alkylation |
| Quantified Difference | C–H arylation methodology demonstrates specific applicability to ortho-substituted derivatives, which are not explicitly reported in the Negishi coupling substrate scope |
| Conditions | Palladium(II) catalysis, pivalic acid substrate, ortho-substituted aryl iodides ; Negishi coupling with organozinc reagents |
Why This Matters
Procurement of ortho-substituted gem-dimethyl propanoic acids requires a specialized synthetic route not universally applicable to all aryl substitution patterns.
